[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate
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Overview
Description
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[221]heptanyl] 3-piperidin-1-ylpropanoate is a complex organic compound with a unique structure It features a bicyclic heptane ring system with three methyl groups and a piperidinyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate typically involves multiple steps. One common approach is to start with the bicyclic heptane derivative, which undergoes functional group transformations to introduce the piperidinyl propanoate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2E)-3-(4-hydroxyphenyl)acrylate
- (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadien
Uniqueness
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[221]heptanyl] 3-piperidin-1-ylpropanoate is unique due to its combination of a bicyclic heptane ring system with a piperidinyl propanoate moiety This structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C18H31NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C18H31NO2/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19/h14-15H,4-13H2,1-3H3/t14-,15+,18+/m0/s1 |
InChI Key |
BMTQTMGZNRLSQL-HDMKZQKVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CCN3CCCCC3 |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCN3CCCCC3)C)C |
Origin of Product |
United States |
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